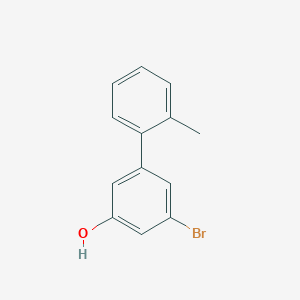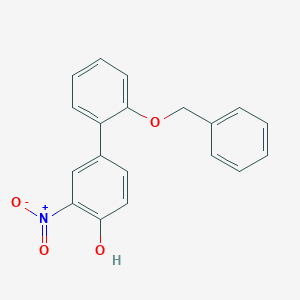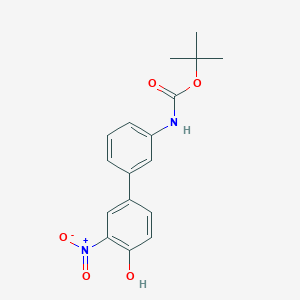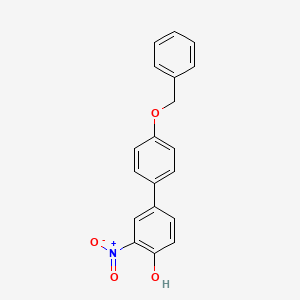
3-Bromo-5-(2-methylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(2-methylphenyl)phenol, 95% (3-BMPP) is an organic compound with a wide range of applications in both scientific research and lab experiments. It is a white to pale yellow crystalline solid with a melting point of 112-114°C and a boiling point of 275°C. 3-BMPP is a versatile compound, with a wide range of potential applications.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(2-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It can be used as a catalyst in the synthesis of various organic compounds, such as amides, esters, and alcohols. It is also used in the synthesis of polymers, such as polyurethanes, polyimides, and polyesters. 3-Bromo-5-(2-methylphenyl)phenol, 95% is also used in the synthesis of pharmaceuticals, such as antifungals, antibiotics, and antivirals.
Wirkmechanismus
3-Bromo-5-(2-methylphenyl)phenol, 95% acts as a catalyst in the synthesis of various organic compounds. It activates the reactants and facilitates the formation of the desired product. It also acts as an electron transfer agent, allowing the reactants to exchange electrons and form the desired product.
Biochemical and Physiological Effects
3-Bromo-5-(2-methylphenyl)phenol, 95% is not known to have any direct biochemical or physiological effects. However, the compounds that are synthesized using 3-Bromo-5-(2-methylphenyl)phenol, 95% may have biochemical and physiological effects. For example, the compounds synthesized using 3-Bromo-5-(2-methylphenyl)phenol, 95% may have antifungal, antibiotic, or antiviral properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-Bromo-5-(2-methylphenyl)phenol, 95% in lab experiments is that it is a versatile compound with a wide range of potential applications. It is also relatively easy to synthesize and is relatively inexpensive. The main limitation of using 3-Bromo-5-(2-methylphenyl)phenol, 95% in lab experiments is that it is not soluble in water, so it must be used in an aqueous solution. Additionally, it is not always easy to control the reaction rate and the resulting product may not be as pure as desired.
Zukünftige Richtungen
There are several potential future directions for 3-Bromo-5-(2-methylphenyl)phenol, 95%. One potential direction is to develop more efficient and cost-effective methods for synthesizing 3-Bromo-5-(2-methylphenyl)phenol, 95%. Additionally, researchers could explore new applications of 3-Bromo-5-(2-methylphenyl)phenol, 95%, such as in the synthesis of polymers or pharmaceuticals. Finally, researchers could explore the potential biochemical and physiological effects of compounds synthesized using 3-Bromo-5-(2-methylphenyl)phenol, 95%.
Synthesemethoden
3-Bromo-5-(2-methylphenyl)phenol, 95% is typically synthesized from the reaction of 2-methylphenol and bromine in an aqueous solution. The reaction is conducted in the presence of sodium hydroxide or potassium hydroxide. The reaction is typically conducted at room temperature and requires a few hours to complete. The resulting product is a white to pale yellow crystalline solid.
Eigenschaften
IUPAC Name |
3-bromo-5-(2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c1-9-4-2-3-5-13(9)10-6-11(14)8-12(15)7-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLPQSLDQIOPDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686349 |
Source


|
| Record name | 5-Bromo-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2-methylphenyl)phenol | |
CAS RN |
1261888-69-0 |
Source


|
| Record name | 5-Bromo-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-Nitro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383106.png)
